3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)pyrrol-2-yl]propanoic Acid
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Overview
Description
3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound featuring a pyrrole ring substituted with chlorophenyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral activity.
Indole derivatives: Possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
What sets 3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C21H20ClNO2 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C21H20ClNO2/c1-14-3-4-15(2)20(13-14)23-18(10-12-21(24)25)9-11-19(23)16-5-7-17(22)8-6-16/h3-9,11,13H,10,12H2,1-2H3,(H,24,25) |
InChI Key |
VKBPGQJMLAHOEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O |
Origin of Product |
United States |
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